硫化ストロンチウム

説明

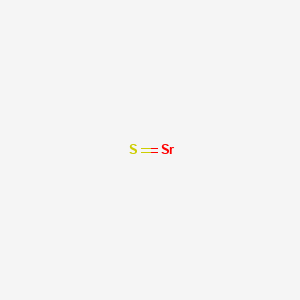

Strontium sulphide is an inorganic compound with the chemical formula SrS. It appears as a white solid and is known for its intermediate role in converting strontium sulfate, the primary strontium ore called celestite, into more useful compounds . Strontium sulphide is slightly soluble in water and decomposes in acids .

科学的研究の応用

Strontium sulphide has diverse applications in scientific research:

Medicine: Strontium-based nanoparticles, including strontium sulphide, are used in bone regeneration and as growth stimulants due to their similarity to calcium.

Environmental Science: Strontium nanoparticles are efficient in removing toxic contaminants from industrial wastewater.

Optical and Electronic Devices: Strontium-incorporated cadmium sulphide is explored for its potential in optical and electronic devices due to its unique optical and electrical properties.

作用機序

Target of Action

Strontium sulfide (SrS), also known as sulfanylidenestrontium, is a compound that primarily targets chemical reactions involving sulfur and strontium. It is often used in the production of luminous paints, in the removal of sulfur from iron ores, and in fireworks for crimson color . .

Mode of Action

SrS is an inorganic compound that interacts with other substances through chemical reactions rather than binding to specific biological targets. For instance, in the presence of water, SrS reacts to form strontium hydroxide and hydrogen sulfide . This reaction is crucial in many industrial applications.

Biochemical Pathways

As an inorganic compound, SrS does not directly participate in any known biochemical pathways in living organisms. Its primary role is in chemical reactions, particularly those involving sulfur compounds. The byproducts of these reactions, such as hydrogen sulfide, can have significant effects on various biochemical pathways if they enter biological systems .

Pharmacokinetics

If it were to enter a biological system, it would likely be absorbed and distributed based on its chemical properties and the specific conditions of the system .

Result of Action

The primary result of SrS’s action is the production of other chemicals through reactions. For example, when SrS reacts with water, it produces strontium hydroxide and hydrogen sulfide . These products can have various effects depending on the context. For instance, hydrogen sulfide can be toxic in high concentrations .

生化学分析

Biochemical Properties

Strontium sulfide is not a typical biochemical compound and does not directly interact with enzymes, proteins, or other biomolecules in the body. It is known to hydrolyze readily, forming strontium hydroxide and hydrogen sulfide . This reaction can occur in biological systems and may influence biochemical processes indirectly.

Cellular Effects

Strontium ions have been shown to have effects on bone tissue and bone cells . Strontium can affect bone formation and resorption through direct and indirect effects on bone cells . Some trace elements, such as strontium, have been shown to induce pharmacological effects on cells when administered at levels higher than those required for normal cell physiology .

Temporal Effects in Laboratory Settings

The stability and degradation of strontium sulfide in laboratory settings are influenced by environmental conditions. Strontium sulfide is known to hydrolyze readily, especially in the presence of water

準備方法

Strontium sulphide can be synthesized through several methods:

- Strontium and sulfur are directly reacted in an inert atmosphere at a 1:1.05 molecular ratio:

Direct Reaction of Elements: Sr+S+heat→SrS

This method involves the reduction of strontium sulfate with carbon (usually as charcoal) at high temperatures (1100–1300°C):Carbothermic Reduction: SrSO4+2C→SrS+2CO2

This method is widely used in industrial production, processing approximately 300,000 tons annually .化学反応の分析

Strontium sulphide undergoes various chemical reactions:

- Strontium sulphide readily hydrolyzes in the presence of water:

Hydrolysis: SrS+2H2O→Sr(OH)2+H2S

This reaction gives off a characteristic odor of hydrogen sulfide . Strontium sulphide reacts with carbon dioxide to form strontium carbonate:Reaction with Carbon Dioxide: SrS+H2O+CO2→SrCO3+H2S

It also reacts with sodium carbonate to produce strontium carbonate:Reaction with Sodium Carbonate: SrS+Na2CO3→SrCO3+Na2S

Reaction with Acids: Strontium sulphide reacts vigorously with acids to release hydrogen sulfide gas.

類似化合物との比較

Strontium sulphide can be compared with other similar compounds such as:

Calcium Sulphide (CaS): Similar in structure and reactivity, but calcium sulphide is more commonly used in the production of phosphors.

Barium Sulphide (BaS): Also similar in structure, barium sulphide is used in luminous paints and depilatory products.

Magnesium Sulphide (MgS): Less commonly used, magnesium sulphide shares similar hydrolysis properties but is less reactive than strontium sulphide.

Strontium sulphide stands out due to its intermediate role in producing other strontium compounds and its diverse applications in medicine and environmental science.

特性

IUPAC Name |

sulfanylidenestrontium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S.Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCMBPUMZXRBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Sr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SSr, SrS | |

| Record name | STRONTIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | strontium sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Strontium_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Strontium sulfide is a gray powder with an odor of H2S in moist air. (NTP, 1992), Grey solid; [Merck Index] Grey powder with an odor of rotten eggs; [MSDSonline] | |

| Record name | STRONTIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strontium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly sol in water; soluble in acid., Slightly soluble in water; soluble in acids with decomp. | |

| Record name | STRONTIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/12 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.7 at 59 °F (NTP, 1992) - Denser than water; will sink, 3.70 AT 25 °C | |

| Record name | STRONTIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STRONTIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/12 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GREY, CUBIC CRYSTALS, GRAY POWDER | |

CAS No. |

1314-96-1 | |

| Record name | STRONTIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strontium sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strontium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium sulfide (SrS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/12 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

greater than 3632 °F (NTP, 1992), 2002 °C | |

| Record name | STRONTIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STRONTIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/12 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the molecular formula and weight of strontium sulfide?

A1: The molecular formula of strontium sulfide is SrS. Its molecular weight is 119.68 g/mol.

Q2: What is the crystal structure of SrS?

A2: Strontium sulfide crystallizes in a rock salt (NaCl) structure. [, , , ] This structure is cubic and face-centered, with each strontium ion (Sr2+) surrounded by six sulfide ions (S2-) and vice versa.

Q3: What is the band gap energy of SrS?

A3: SrS is a wide-bandgap semiconductor with an indirect band gap of approximately 4.32 eV. [] This wide band gap makes SrS suitable for applications in optoelectronic devices operating in the ultraviolet (UV) region. [, ]

Q4: What is the thermal expansion behavior of SrS?

A4: Research has determined the thermal expansion coefficient (αt) of SrS can be represented by the equation: αt = 9.26 × 10−6 + 3.36 × 10−8t + 1.11 × 10−12t2, where t is the temperature in Celsius. This data is valuable for understanding the material's behavior at different temperatures. []

Q5: How does the particle size of SrS affect its properties?

A5: Studies indicate that reducing the particle size of SrS to the nanometer scale can enhance its photoluminescence properties compared to bulk SrS. [, ] This is attributed to the increased surface area and quantum confinement effects in nanomaterials.

Q6: Can the stoichiometry of SrS thin films be controlled during deposition?

A6: Yes, research shows that pulsed laser deposition allows for the control of SrS stoichiometry by adjusting deposition parameters. [, ] This control is crucial for optimizing the material's properties for specific applications.

Q7: What is the role of annealing in SrS thin film fabrication?

A7: Post-deposition annealing plays a significant role in enhancing the crystallinity and luminescence properties of SrS thin films. [, , ] This heat treatment step helps in removing defects and improving the overall quality of the films.

Q8: How does the choice of substrate influence the growth of SrS thin films?

A8: Studies demonstrate that the substrate used for SrS thin film deposition can impact the film's crystallinity and orientation. [, , ] For instance, SrS films deposited on tin-doped indium oxide coated glass substrates exhibited a preferred orientation along the (200) axis.

Q9: Does doping affect the grain growth in SrS thin films?

A9: Yes, research suggests that dopant ions can influence grain growth in SrS thin films during annealing. The migration of dopant ions from grain boundaries to lattice positions affects the activation energy for grain boundary movement, ultimately impacting grain size. []

Q10: Does SrS exhibit photocatalytic activity?

A10: Research indicates that SrS can act as a photocatalyst, demonstrating its potential for environmental remediation applications. Specifically, SrS has shown promising results as a degrading agent. []

Q11: How does doping with zinc (Zn) affect the photocatalytic properties of SrS?

A11: Doping SrS with zinc can modify its photoluminescence and photocatalytic properties. This doping approach allows for tailoring the material's electronic structure and band gap for specific catalytic applications. []

Q12: Why is strontium sulfide considered a promising material for display applications?

A12: SrS, when doped with specific activators, exhibits efficient luminescence, making it a candidate for electroluminescent (EL) displays. [, , , , ] It's particularly attractive for blue-green emission when doped with copper. [, ]

Q13: How does cerium (Ce) doping affect the luminescence of SrS?

A13: Cerium doping is known to induce strong blue luminescence in SrS, peaking around 400 nm. This makes SrS:Ce a suitable material for blue-emitting components in display technologies. [, ]

Q14: What other dopants are commonly used to modify the luminescent properties of SrS?

A14: Besides copper and cerium, several other dopants are investigated for their impact on SrS luminescence. These include manganese (Mn) for orange emission, europium (Eu) for red emission, and various rare-earth elements for tailoring specific colors. [, , , , ]

Q15: How does the incorporation of cadmium (Cd) influence the fluorescence of SrS?

A15: Research shows that introducing small amounts of cadmium into SrS significantly enhances its photoluminescence, particularly at low temperatures. This enhancement is attributed to the role of divalent Cd ions in the material. []

Q16: What is the impact of lead (Pb) additions on the afterglow properties of calcium strontium sulfide (CaSrS) activated with bismuth (Bi)?

A16: Small additions of lead can significantly extend the decay time of bismuth-activated calcium strontium sulfide phosphors, leading to long-lasting afterglow effects. This finding highlights the potential of this material for applications requiring persistent luminescence. []

Q17: What methods are commonly employed for the synthesis of SrS?

A17: Several methods are used to synthesize SrS, including:

- Solid-state reaction: This method involves heating a mixture of strontium carbonate (SrCO3) and sulfur (S) at high temperatures. [, ]

- Carbothermic reduction: This process involves reducing strontium sulfate (SrSO4) with carbon (C) at elevated temperatures to produce SrS. [, ]

- Wet chemical precipitation: This technique allows for the synthesis of SrS nanoparticles by reacting strontium salts with sulfide sources in a solution. [, ]

- Pulsed laser deposition: This method is commonly used to deposit thin films of SrS with controlled stoichiometry and crystallinity. [, , , ]

- Deposition from binary vapors: This technique involves the co-evaporation of gallium sulfide (Ga2S3) and SrS for the growth of SrGa2S4 thin films. []

Q18: How can celestite ore be utilized for the synthesis of strontium titanate (SrTiO3) nanopowders?

A18: Celestite ore, a natural source of strontium sulfate (SrSO4), can be used to synthesize SrTiO3 nanopowders through a multi-step process involving:

Q19: How does mechanical activation affect the roasting of celestite ore?

A19: Mechanical activation, such as ball milling or disc milling, can reduce the reaction temperature and promote the formation of strontium sulfide (SrS) during the carbothermic reduction of celestite ore. This pretreatment step enhances the reactivity of the ore, leading to a more efficient process. []

Q20: Have computational methods been applied to study the properties of SrS?

A20: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the structural, electronic, and magnetic properties of SrS, particularly when doped with transition metals. These studies help predict the material's potential for spintronic applications. []

Q21: What are some potential applications of SrS in energy storage?

A21: Recent research explores the potential of SrS as an electrode material for energy storage applications, including batteries and supercapacitors. Its electrochemical properties, such as reversibility and rate capability, make it an attractive candidate for these applications. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)

![trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B47453.png)